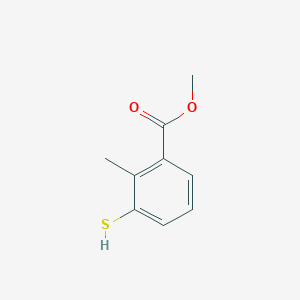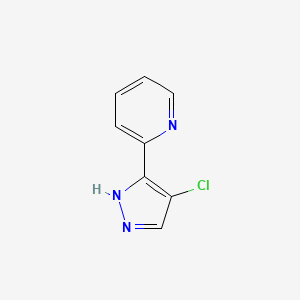![molecular formula C17H20OSSe B14255044 Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- CAS No. 184848-17-7](/img/structure/B14255044.png)
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethyl-1-(phenylseleno)propyl group and a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1-(phenylseleno)propyl chloride with a benzene derivative under specific conditions to introduce the sulfinyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2,2-dimethylpropyl)-: This compound lacks the sulfinyl and phenylseleno groups, making it less reactive in certain types of chemical reactions.
Neopentylbenzene: Similar in structure but without the sulfinyl group, leading to different chemical properties and reactivity.
Uniqueness
Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]- is unique due to the presence of both the sulfinyl and phenylseleno groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
184848-17-7 |
|---|---|
Molekularformel |
C17H20OSSe |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(2,2-dimethyl-1-phenylselanylpropyl)sulfinylbenzene |
InChI |
InChI=1S/C17H20OSSe/c1-17(2,3)16(20-15-12-8-5-9-13-15)19(18)14-10-6-4-7-11-14/h4-13,16H,1-3H3 |
InChI-Schlüssel |
NATDWJQMOOPHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(S(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
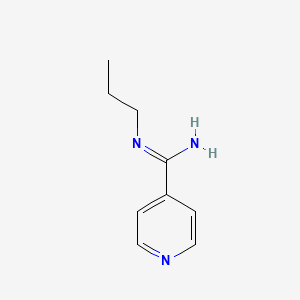
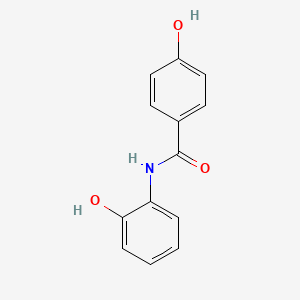
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
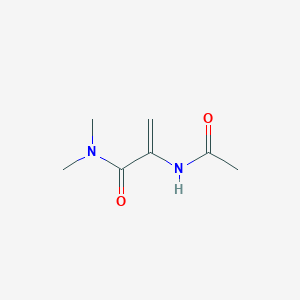
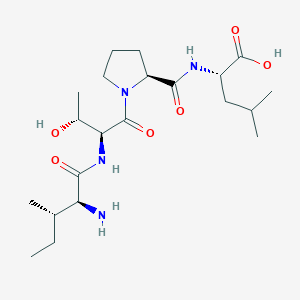
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
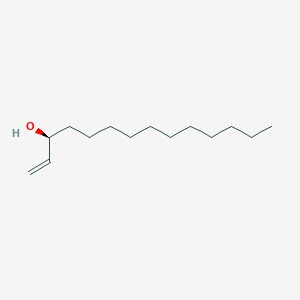
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)

